Iron(II) isodecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

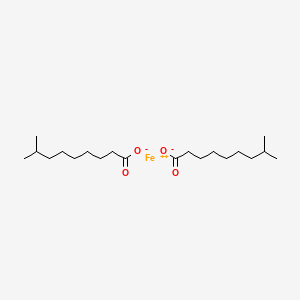

Iron(II) isodecanoate is an organometallic compound where iron is in the +2 oxidation state, coordinated with isodecanoate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(II) isodecanoate can be synthesized through the reaction of iron(II) salts, such as iron(II) chloride, with isodecanoic acid. The reaction typically occurs in an organic solvent under inert atmosphere to prevent oxidation of iron(II) to iron(III). The general reaction is as follows: [ \text{FeCl}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Fe(C}9\text{H}{19}\text{COO)}_2 + 2 \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would involve the controlled addition of iron(II) salts and isodecanoic acid, with careful monitoring of reaction conditions such as temperature, pressure, and inert atmosphere to prevent oxidation.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form iron(III) isodecanoate.

Reduction: It can be reduced back to iron(0) under specific conditions.

Substitution: The isodecanoate ligands can be substituted with other carboxylates or ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or hydrogen peroxide in the presence of a suitable solvent.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas under pressure.

Substitution: Other carboxylic acids or ligands in an appropriate solvent.

Major Products:

Oxidation: Iron(III) isodecanoate.

Reduction: Metallic iron or iron(0) complexes.

Substitution: Various iron(II) carboxylates depending on the substituting ligand.

Scientific Research Applications

Iron(II) isodecanoate has several applications in scientific research:

Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions requiring iron(II) as a catalyst.

Materials Science: It is used in the preparation of iron-containing materials and nanomaterials.

Biology and Medicine:

Industry: Used in the production of coatings, paints, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of iron(II) isodecanoate in catalysis involves the coordination of the iron center with substrates, facilitating various chemical transformations. The iron center can undergo redox changes, enabling it to participate in electron transfer reactions. In biological systems, this compound can interact with biomolecules, potentially affecting cellular processes through iron-mediated redox reactions.

Comparison with Similar Compounds

- Iron(II) acetate

- Iron(II) oxalate

- Iron(II) citrate

Comparison: Iron(II) isodecanoate is unique due to its long-chain carboxylate ligands, which impart different solubility and reactivity characteristics compared to shorter-chain iron(II) carboxylates like iron(II) acetate. This makes it more suitable for applications requiring hydrophobic properties or specific solubility profiles.

Biological Activity

Iron(II) isodecanoate is a coordination compound that has garnered attention due to its potential applications in various biological and industrial processes. This article explores its biological activity, focusing on its catalytic properties, interactions with biological systems, and relevant case studies.

This compound (CAS Number: 15773-52-4) is a metal soap formed from iron(II) ions and isodecanoic acid. It exhibits unique properties due to the presence of the carboxylate group, which can facilitate interactions with biological molecules.

Catalytic Activity

This compound serves as a catalyst in various reactions, particularly in polymerization processes. Its ability to activate alkyl hydroperoxides makes it valuable in the curing of alkyd resins, where it enhances the rate of polymerization through radical mechanisms.

Table 1: Catalytic Properties of this compound

Biological Interactions

The biological activity of iron compounds, including this compound, often relates to their role in redox reactions and their ability to participate in electron transfer processes.

- Antimicrobial Activity : Some studies suggest that iron(II) carboxylates may exhibit antimicrobial properties due to their ability to generate reactive oxygen species (ROS) under certain conditions. This can lead to oxidative stress in microbial cells, inhibiting their growth.

- Enzyme Mimicry : Iron(II) complexes can mimic certain enzymatic functions, acting as catalysts for biochemical reactions similar to those facilitated by natural enzymes.

Study 1: Antimicrobial Effects

A study investigating the antimicrobial effects of various metal carboxylates found that this compound displayed significant activity against specific bacterial strains. The mechanism was attributed to the generation of ROS when exposed to light or heat, leading to cellular damage and death.

Study 2: Polymerization Kinetics

Research on the use of this compound in alkyd resin formulations demonstrated its effectiveness as a curing agent. The study highlighted how varying concentrations influenced the rate of polymerization and the final properties of the resin, such as hardness and chemical resistance.

Properties

CAS No. |

93920-16-2 |

|---|---|

Molecular Formula |

C20H38FeO4 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

iron(2+);8-methylnonanoate |

InChI |

InChI=1S/2C10H20O2.Fe/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

QZGLNFBJDQSBLJ-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.